molecular formula C14H14N2O B2363407 N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide CAS No. 1935776-40-1

N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide

Cat. No.: B2363407
CAS No.: 1935776-40-1
M. Wt: 226.279
InChI Key: LCXQOJYLNIMRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide is an organic compound that features a cyanomethyl group, a phenyl ring, and a prop-2-ynyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide typically involves the reaction of a suitable amine with a cyanomethylating agent. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amides or other derivatives.

Scientific Research Applications

N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it can induce systemic acquired resistance in plants by stimulating defense gene expression without the accumulation of salicylic acid . This indicates its potential role in modulating immune responses and other biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include cyanomethyl pyridinium and isoquinolinium salts, which are used in the synthesis of various heterocyclic compounds . These compounds share the cyanomethyl group but differ in their overall structure and reactivity.

Uniqueness

N-(Cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide is unique due to its combination of a cyanomethyl group, a phenyl ring, and a prop-2-ynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(cyanomethyl)-3-phenyl-N-prop-2-ynylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-11-16(12-10-15)14(17)9-8-13-6-4-3-5-7-13/h1,3-7H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXQOJYLNIMRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.